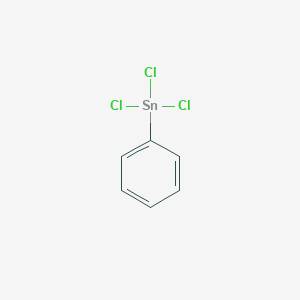

Phenyltin trichloride

Description

Properties

IUPAC Name |

trichloro(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOGEXSQACVGEC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074455 | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-19-2 | |

| Record name | Phenyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, trichlorophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1124-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monophenyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorophenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phenyltin trichloride (B1173362) (C₆H₅SnCl₃), an important organotin compound with applications in organic synthesis and materials science.[1][2][3][4] This document details a reliable synthetic protocol and the analytical techniques used for its thorough characterization, making it a valuable resource for researchers in chemistry and drug development.

Synthesis of Phenyltin Trichloride

This compound is commonly synthesized via a redistribution reaction, also known as the Kocheshkov redistribution reaction.[5] This method involves the reaction of tetraphenyltin (B1683108) (Ph₄Sn) with tin tetrachloride (SnCl₄) in a 1:3 molar ratio to yield the desired product. The reaction is typically carried out at elevated temperatures.

Synthetic Pathway

The synthesis proceeds according to the following balanced chemical equation:

3 SnCl₄ + (C₆H₅)₄Sn → 4 C₆H₅SnCl₃

Experimental Protocol

This protocol is adapted from established procedures for the redistribution reaction of organotin compounds.

Materials:

-

Tetraphenyltin ((C₆H₅)₄Sn)

-

Tin tetrachloride (SnCl₄)

-

Anhydrous toluene

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Distillation apparatus

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reaction Mixture: To the flask, add tetraphenyltin (1 molar equivalent) and anhydrous toluene.

-

Addition of Tin Tetrachloride: While stirring the mixture under a nitrogen atmosphere, slowly add tin tetrachloride (3 molar equivalents) dropwise from the dropping funnel. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by ¹¹⁹Sn NMR spectroscopy.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, can be isolated by fractional distillation under reduced pressure.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the use of various spectroscopic techniques.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Colorless to slightly pale yellow liquid |

| Molecular Formula | C₆H₅Cl₃Sn |

| Molecular Weight | 302.17 g/mol |

| Boiling Point | 142-143 °C at 25 mmHg |

| Density | 1.839 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.585 |

Data sourced from Sigma-Aldrich.[1][3][4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 7.56 - 7.61 (m) |

| ¹³C NMR | CDCl₃ | 129.2, 130.3, 133.6, 141.1 |

| ¹¹⁹Sn NMR | CDCl₃ | -28.5 |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3070 | C-H stretch (aromatic) |

| 1480, 1435 | C=C stretch (aromatic ring) |

| 1070, 1020, 995 | In-plane C-H bending |

| 730, 690 | Out-of-plane C-H bending |

| 370-390 | Sn-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 302 | [M]⁺ (based on ¹²⁰Sn, ³⁵Cl) |

| 267 | [M - Cl]⁺ |

| 225 | [C₆H₅Sn]⁺ |

| 197 | [SnCl₂]⁺ |

| 155 | [SnCl]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The mass spectrum will show a characteristic isotopic pattern for tin and chlorine.

Characterization Workflow

Detailed Experimental Protocols for Characterization

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: Dissolve approximately 10-20 mg of the sample in 0.5 mL of CDCl₃. The spectrum is typically recorded at room temperature. The chemical shifts are referenced to the residual solvent peak (7.26 ppm).

-

-

¹³C NMR:

-

Instrument: 100 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: A more concentrated sample (50-100 mg in 0.5 mL of CDCl₃) is used. The spectrum is proton-decoupled. Chemical shifts are referenced to the solvent peak (77.16 ppm).

-

-

¹¹⁹Sn NMR:

-

Instrument: NMR spectrometer with a multinuclear probe, operating at the appropriate frequency for ¹¹⁹Sn (e.g., 149.1 MHz on a 400 MHz instrument).

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: A concentrated sample is used. The spectrum is typically proton-decoupled. Chemical shifts are referenced to an external standard, such as tetramethyltin (B1198279) (Me₄Sn) at 0 ppm.[6][7]

-

2.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: FT-IR spectrometer.

-

Sampling Method: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Procedure: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

2.4.3. Mass Spectrometry (MS)

-

Instrument: Mass spectrometer with an electron ionization (EI) source.

-

Procedure: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph. The mass spectrum is recorded, showing the molecular ion and characteristic fragmentation patterns. The isotopic distribution of tin and chlorine should be observed in the high-resolution mass spectrum.

Safety Information

This compound is a corrosive and toxic substance.[1][3][4] It can cause severe skin burns and eye damage.[1][3][4] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

This technical guide provides essential information for the synthesis and characterization of this compound. By following the detailed protocols, researchers can confidently prepare and verify this important chemical compound for their research and development needs.

References

- 1. This compound 98 1124-19-2 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 苯基三氯化锡 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98 1124-19-2 [sigmaaldrich.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

An In-depth Technical Guide to Phenyltin Trichloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltin trichloride (B1173362) (C₆H₅SnCl₃) is an organotin compound featuring a phenyl group and three chlorine atoms covalently bonded to a central tin atom. This compound serves as a versatile reagent and precursor in various domains of chemical synthesis, including the formation of other organotin compounds, and as a key participant in palladium-catalyzed cross-coupling reactions. Its utility is particularly noted in the synthesis of complex organic molecules, which is of significant interest in pharmaceutical and materials science research. However, the compound's high toxicity and reactivity necessitate careful handling and a thorough understanding of its chemical behavior. This guide provides a detailed overview of the chemical properties and reactivity of phenyltin trichloride, complete with quantitative data, experimental protocols, and visual diagrams to support researchers in its safe and effective use.

Chemical Properties of this compound

This compound is a colorless to pale yellow solid or liquid with a pungent odor.[1] It is a dense liquid that is insoluble in water, with which it reacts.[1] The compound is sensitive to moisture and light, requiring storage in a dry, dark environment under an inert atmosphere, such as nitrogen.[1][2]

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₃Sn | [1][3] |

| Molecular Weight | 302.17 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow solid or clear liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.839 g/mL at 25 °C | [3][5][6] |

| Melting Point | No data available (appears as liquid at RT) | [7] |

| Boiling Point | 142-143 °C at 25 mmHg; 130-132 °C at 12 mmHg | [3][5][6][7] |

| Flash Point | > 110 °C (> 230 °F) | [7] |

| Refractive Index (n20/D) | 1.585 | [3][5][6] |

| Water Solubility | Reacts with water | [1] |

| Stability | Stable under normal conditions; sensitive to moisture and light | [2] |

| CAS Number | 1124-19-2 | [1][3] |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the polarized tin-chlorine and tin-carbon bonds. The electron-withdrawing nature of the three chlorine atoms makes the tin atom highly electrophilic and susceptible to nucleophilic attack.

Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis.[1][2] The reaction with water leads to the stepwise replacement of the chlorine atoms with hydroxyl groups, ultimately forming phenylstannonic acid and releasing hydrochloric acid. The intermediate hydrolysis products can further condense to form various organostannoxane clusters. The initial hydrolysis reaction can be represented as follows:

C₆H₅SnCl₃ + 3H₂O → C₆H₅Sn(OH)₃ + 3HCl

The acidic nature of the liberated HCl means the reaction environment becomes corrosive.

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (RMgX), which are strong nucleophiles, to form new carbon-tin bonds. This reaction is a common method for synthesizing unsymmetrical organotin compounds. The reaction proceeds by the displacement of the chloride ions by the organic group from the Grignard reagent. For example, the reaction with a Grignard reagent like methylmagnesium bromide can be used to synthesize phenyltrimethyltin:

C₆H₅SnCl₃ + 3CH₃MgBr → C₆H₅Sn(CH₃)₃ + 3MgBrCl

Stille Coupling Reaction

A significant application of this compound is its use as a coupling partner in the Stille reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.[6] this compound can act as the organostannane component, transferring its phenyl group.

The catalytic cycle of the Stille reaction is a key concept for understanding this transformation.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following sections provide generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales. All procedures involving this compound must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis of this compound

A common method for the synthesis of this compound is the redistribution reaction between tetraphenyltin (B1683108) and tin(IV) chloride.

Materials:

-

Tetraphenyltin (Ph₄Sn)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous toluene (B28343)

-

Schlenk flask and line

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve tetraphenyltin in anhydrous toluene.

-

To this solution, add tin(IV) chloride in a 1:3 molar ratio of Ph₄Sn to SnCl₄.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by GC-MS or NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated by fractional distillation under reduced pressure.

Caption: General workflow for the synthesis of this compound.

General Protocol for Stille Coupling using this compound

This protocol outlines a general procedure for the palladium-catalyzed Stille coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Base (e.g., K₂CO₃ or CsF) (optional, but can enhance reaction rate)

-

Schlenk flask and line

-

Magnetic stirrer and heat source

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and the base (if used).

-

Add the anhydrous solvent via syringe.

-

Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.

-

Add this compound to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.

-

Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

-

The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is a highly toxic and corrosive compound.[1][7] It can cause severe skin burns and eye damage.[1][2][7] Ingestion or inhalation may lead to severe health issues, including respiratory tract irritation and organ damage.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Handling Precautions:

-

Always handle this compound in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Prevent contact with skin, eyes, and clothing.

-

Ensure adequate ventilation.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and light.[2][7]

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound is a valuable reagent in organic synthesis, offering a pathway to a variety of organotin compounds and serving as a key component in powerful carbon-carbon bond-forming reactions like the Stille coupling. Its utility, however, is matched by its significant toxicity and reactivity, particularly towards moisture. A comprehensive understanding of its chemical properties, reactivity, and proper handling procedures, as outlined in this guide, is paramount for its safe and effective application in research and development. Adherence to strict safety protocols will enable chemists to harness the synthetic potential of this compound while minimizing risks.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenyltin(3+) trichloride | C6H5Cl3Sn | CID 53384583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. フェニルスズトリクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

Phenyltin Trichloride: A Technical Guide for Researchers

Introduction

Phenyltin trichloride (B1173362) (CAS No. 1124-19-2) is an organotin compound with the chemical formula C₆H₅SnCl₃.[1][2] It is a colorless liquid that is sensitive to moisture and light.[2][3] This compound serves as a versatile reagent and catalyst in various organic synthesis reactions.[1][4] It is also noted for its potential antimicrobial and antitumor properties.[4] This technical guide provides an in-depth overview of Phenyltin trichloride, including its chemical and physical properties, comprehensive safety information, and protocols for safe handling and emergency procedures.

Chemical Identifiers and Properties

A summary of the key identifiers and physical and chemical properties of this compound are presented below.

| Identifier | Value |

| CAS Number | 1124-19-2[1] |

| EC Number | 214-393-3[1] |

| Molecular Formula | C₆H₅Cl₃Sn[2] |

| Molecular Weight | 302.17 g/mol [1] |

| Synonyms | Trichlorophenylstannane, Phenyltrichlorotin[5] |

| Property | Value |

| Physical State | Liquid[3] |

| Appearance | Colorless[3] |

| Boiling Point | 142-143 °C at 25 mmHg[1] |

| Density | 1.839 g/mL at 25 °C[1] |

| Flash Point | > 110 °C (> 230 °F)[3][6] |

| Refractive Index | n20/D 1.585 (lit.)[1] |

| Water Solubility | Insoluble, reacts with water[4][6] |

| Stability | Stable under normal conditions; sensitive to light and moisture[2][3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2][3] It is also very toxic to aquatic life.[7][8]

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[2][9] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[7] |

| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[7] |

| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[7] |

| Exposure Limits (as Sn) | Value |

| TWA | 0.1 mg/m³[10] |

| STEL | 0.2 mg/m³[10] |

Experimental Protocols

Handling and Storage

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][10] Use a closed system whenever possible to prevent the generation of vapor or mist.[3][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][10] An apron and arm covers are recommended.

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][10] A recommended filter type is an organic gases and vapors filter (Type A, Brown).[3][6]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[3][10] Keep the container tightly closed and store under a nitrogen blanket.[10] This material should be stored in a corrosives area and protected from moisture and light.[3][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, moisture, acids, and bases.[3][10][11]

Disposal

Dispose of contents and container to an approved waste disposal plant.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[3]

Caption: First aid workflow for this compound exposure.

Toxicological Information

While no acute toxicity information is available for this product, it is known to be corrosive.[3][6] Ingestion can cause severe swelling, damage to the digestive tract, and possible perforation of the stomach or esophagus.[3][10] The toxicological properties of this material have not been fully investigated.[10] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[10]

Hazardous Decomposition

Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), metal oxides, and hydrogen chloride gas.[3][6]

References

- 1. This compound 98 1124-19-2 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Phenyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of phenyltin trichloride (B1173362) (C₆H₅SnCl₃), an organotin compound with significant applications in organic synthesis and materials science. This document collates and presents experimental data from spectroscopic and diffraction studies, alongside theoretical data from computational modeling. Detailed methodologies for key analytical techniques are provided to facilitate the replication and extension of these findings. The guide is intended to serve as a core reference for researchers and professionals engaged in work involving organotin compounds.

Introduction

Phenyltin trichloride is a reactive organotin halide that serves as a versatile precursor in the synthesis of a wide range of organometallic compounds. Its utility in Stille coupling reactions, as a PVC stabilizer, and as a precursor for various catalysts underscores the importance of a fundamental understanding of its structural and electronic properties. The stereochemistry and bonding at the tin center are critical determinants of its reactivity and, consequently, its utility in various applications. This guide provides an in-depth examination of the molecular geometry, bonding characteristics, and spectroscopic signature of this compound.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central tin (Sn) atom bonded to one phenyl group and three chlorine atoms. The geometry around the tin atom is a key aspect of its chemical behavior.

Solid-State Structure from X-ray Crystallography

Gas-Phase Structure from Electron Diffraction

Experimental gas-phase electron diffraction data for this compound are not available in the reviewed literature. This technique would provide valuable information on the bond lengths and angles of the isolated molecule, free from intermolecular interactions present in the solid state.

Theoretical Structure from Computational Studies

Density Functional Theory (DFT) calculations provide valuable insights into the optimized molecular geometry of this compound. These computational studies can predict bond lengths and angles that are expected to be in close agreement with experimental gas-phase data.

Table 1: Comparison of Key Geometric Parameters for this compound from DFT Calculations

| Parameter | DFT Calculated Value |

| Sn-C Bond Length (Å) | Data not available in search results |

| Sn-Cl Bond Length (Å) | Data not available in search results |

| C-Sn-Cl Bond Angle (°) | Data not available in search results |

| Cl-Sn-Cl Bond Angle (°) | Data not available in search results |

Note: Specific DFT calculated values for bond lengths and angles were not found in the provided search results. The table is a template for where such data would be presented.

Chemical Bonding

The bonding in this compound involves covalent interactions between the tin atom and the carbon of the phenyl group, as well as the three chlorine atoms. The nature of these bonds can be understood by considering the electronegativity differences and the orbital overlaps.

The Sn-C bond is a polar covalent bond, with the electron density shifted towards the more electronegative carbon atom. The Sn-Cl bonds are also polar covalent, with a significant ionic character due to the large electronegativity difference between tin and chlorine.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound. NMR and vibrational spectroscopy provide characteristic fingerprints of the molecule.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| ¹H | Data not available in search results | Data not available in search results |

| ¹³C | Data not available in search results | Data not available in search results |

| ¹¹⁹Sn | -61.0 | Data not available in search results |

The ¹¹⁹Sn NMR chemical shift of -61.0 ppm is characteristic of a tetracoordinate tin atom in an electron-poor environment, consistent with the presence of three electron-withdrawing chlorine atoms.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the bond strengths and functional groups present.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Sn-C Stretch | Data not available in search results | Data not available in search results |

| Sn-Cl Asymmetric Stretch | Data not available in search results | Data not available in search results |

| Sn-Cl Symmetric Stretch | Data not available in search results | Data not available in search results |

| Phenyl Ring Modes | Data not available in search results | Data not available in search results |

Note: Specific vibrational frequencies and their assignments were not found in the provided search results. This table serves as a template.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound, especially given its sensitivity to moisture.

Single Crystal X-ray Diffraction of Air-Sensitive Organometallic Compounds

-

Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents such as hexane, toluene, or dichloromethane (B109758) are commonly used. The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a sealed vial, or a vial with a slow diffusion path for a non-solvent.

-

Crystal Mounting: Due to its moisture sensitivity, the selected crystal must be handled under an inert, dry oil (e.g., Paratone-N). A suitable single crystal is identified under a microscope, coated in the oil, and then mounted on a cryo-loop.

-

Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is flushed with a cold, dry nitrogen stream (typically around 100 K). The low temperature helps to preserve the crystal and reduce thermal motion. A full sphere of diffraction data is collected using a CCD or CMOS detector.

-

Structure Solution and Refinement: The collected diffraction data are integrated and corrected for absorption. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

Gas Electron Diffraction (GED)

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

-

Data Analysis: The scattering intensity is analyzed as a function of the scattering angle to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.

Vibrational Spectroscopy (IR and Raman) of Air-Sensitive Liquids

-

Sample Handling: All sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).

-

IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl) inside a glovebox. The plates are then sealed in an airtight holder for analysis.

-

Raman Spectroscopy: The liquid sample can be sealed in a glass capillary tube under an inert atmosphere. The spectrum is then recorded by focusing the laser beam on the sample within the capillary.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Single Crystal X-ray Diffraction

Caption: Workflow for single crystal X-ray diffraction analysis.

Conclusion

This technical guide has synthesized the available structural and spectroscopic data for this compound. While a complete experimental crystal structure of the neat compound remains elusive in the reviewed literature, DFT calculations and spectroscopic data provide a consistent picture of a molecule with a tetracoordinate tin center. The provided experimental protocols offer a roadmap for researchers seeking to further investigate this and related organotin compounds. Future work should focus on obtaining a definitive single-crystal X-ray structure of neat this compound and a gas-phase electron diffraction study to provide a complete and unambiguous understanding of its molecular geometry.

References

Spectroscopic Profile of Phenyltin Trichloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for phenyltin trichloride (B1173362) (C₆H₅SnCl₃), a significant organotin compound. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Summary of Spectroscopic Data

The spectroscopic data for phenyltin trichloride is summarized below, providing a quantitative basis for its identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables detail the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ¹¹⁹Sn nuclei.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.56 - 7.61 | Multiplet | Phenyl protons |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | J(¹³C-¹¹⁹Sn) (Hz) | Assignment |

| 135.8 | 1120 | Sn-C₁ (ipso) |

| 133.9 | 78.8 | C₂ (ortho) |

| 130.3 | - | C₃ (meta) |

| 132.9 | - | C₄ (para) |

Table 3: ¹¹⁹Sn NMR Spectroscopic Data

| Chemical Shift (ppm) |

| -61.0 |

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following sections outline the general procedures for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

-

¹H NMR: Spectra are typically recorded on a 400 MHz NMR spectrometer.[1]

-

¹³C NMR: Spectra are acquired on a spectrometer equipped with a carbon probe.

-

¹¹⁹Sn NMR: Due to the lower natural abundance and sensitivity of the ¹¹⁹Sn nucleus, a spectrometer with a dedicated multinuclear probe is often used. Tetramethyltin (SnMe₄) can be used as an external reference.

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. Standard pulse sequences are used for each nucleus.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum. The data is collected over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Acquisition: Electrospray ionization (ESI) is a common and effective technique for the analysis of organotin compounds.[2][3][4] The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. As the solvent evaporates, ions of the analyte are produced and introduced into the mass analyzer. Mass spectra are recorded, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural elucidation.

Visualizing Spectroscopic Analysis and Fragmentation

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, enabling researchers to confidently identify and utilize this compound in their work. The provided data and protocols are based on established analytical techniques for organotin compounds.

References

The Lewis Acidity of Phenyltin Trichloride: A Technical Guide for Researchers

An In-depth Examination of a Versatile Organometallic Lewis Acid

Phenyltin trichloride (B1173362) (PhSnCl₃) stands as a significant organotin compound, valued for its pronounced Lewis acidic character that drives a variety of chemical transformations. This technical guide offers a comprehensive overview of the Lewis acidity of phenyltin trichloride, presenting quantitative data, detailed experimental methodologies, and mechanistic insights relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound is fundamentally its ability to accept an electron pair from a Lewis base, forming a coordinate covalent bond. This property can be quantified through various experimental techniques, primarily by measuring the thermodynamics of adduct formation with probe bases.

Enthalpies of Adduct Formation

Calorimetric titration is a direct method to determine the enthalpy of formation (ΔHf°) for Lewis acid-base adducts. These values provide a quantitative measure of the strength of the Lewis acid. For this compound, the enthalpies of formation with a range of Lewis bases have been determined, as summarized in Table 1. The increasingly negative enthalpy values indicate stronger interactions with the Lewis bases.

Table 1: Enthalpies of Formation for this compound Adducts [1]

| Lewis Base | Formula | -ΔHf° (kcal/mol) |

| Pyridine | C₅H₅N | 21.0 |

| Dimethyl Sulfoxide | (CH₃)₂SO | 16.5 |

| Dimethylformamide | (CH₃)₂NCHO | 15.4 |

| Acetone | (CH₃)₂CO | 9.8 |

| Ethyl Acetate | CH₃COOC₂H₅ | 9.1 |

| Acetonitrile | CH₃CN | 7.2 |

| Tetrahydrofuran | C₄H₈O | 12.5 |

Spectroscopic Methods for Lewis Acidity Determination

The Gutmann-Beckett method is a widely accepted technique for quantifying Lewis acidity using ³¹P NMR spectroscopy.[2][3][4][5] It measures the change in the chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. The resulting Acceptor Number (AN) provides a relative measure of Lewis acidity.

SnCl₄ > PhSnCl₃ > Ph₂SnCl₂ > Ph₃SnCl

This trend is attributed to the replacement of electron-withdrawing chlorine atoms with less electronegative phenyl groups, which reduces the effective nuclear charge on the tin atom and thus its ability to accept an electron pair.

¹¹⁹Sn NMR spectroscopy is a powerful tool for studying the coordination chemistry of tin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. Upon adduct formation with a Lewis base, the coordination number of the tin in this compound increases from four to five or six, resulting in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn NMR signal. This shift provides qualitative and, in some cases, quantitative information about the strength of the Lewis acid-base interaction. For instance, the formation of adducts with phosphine (B1218219) and phosphine oxides has been studied using ¹¹⁹Sn NMR.[1]

Experimental Protocols

Calorimetric Titration for Enthalpy of Adduct Formation

The following protocol details the methodology used to determine the enthalpies of adduct formation for this compound with various Lewis bases.[1]

Apparatus:

-

A thermistor-based isothermal calorimeter.

-

A constant temperature bath to maintain the calorimeter jacket at 25.00 ± 0.01 °C.

-

A titration burette for the addition of the Lewis base.

Procedure:

-

A solution of this compound in a dry, inert solvent (e.g., carbon tetrachloride) of known concentration (typically around 0.05 M) is placed in the calorimeter cell.

-

A solution of the Lewis base in the same solvent is prepared at a concentration approximately ten times that of the this compound solution.

-

After allowing the calorimeter to reach thermal equilibrium, the Lewis base solution is added in small, precise increments from the burette.

-

The heat change accompanying each addition is measured by the thermistor.

-

The titration is continued until the Lewis acid is in excess, and no further significant heat change is observed upon addition of the Lewis base.

-

The cumulative heat of reaction is plotted against the moles of added Lewis base. The enthalpy of formation is calculated from the slope of the initial linear portion of the curve.

Workflow for Calorimetric Titration:

Caption: Workflow for determining the enthalpy of adduct formation via calorimetric titration.

Catalytic Applications and Mechanisms

The Lewis acidity of this compound makes it an effective catalyst in various organic reactions. By coordinating to a substrate, it can activate it towards nucleophilic attack.

Esterification Reactions

Organotin compounds are known to catalyze esterification reactions between carboxylic acids and alcohols.[4] The catalytic cycle, as depicted below, involves the activation of the carboxylic acid by this compound.

Proposed Mechanism for this compound-Catalyzed Esterification:

Caption: Proposed mechanism for the esterification of a carboxylic acid with an alcohol catalyzed by this compound.

Biginelli Reaction

The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones, which are of interest in medicinal chemistry. Lewis acids like this compound can catalyze this reaction by activating the aldehyde component.[2][6][7]

Proposed Mechanism for Lewis Acid-Catalyzed Biginelli Reaction:

Caption: Generalized mechanism for the Lewis acid-catalyzed Biginelli reaction.

Conclusion

This compound exhibits significant Lewis acidity, which has been quantified through calorimetric studies and can be further characterized by spectroscopic methods such as ³¹P and ¹¹⁹Sn NMR. This property underpins its utility as a catalyst in important organic transformations like esterification and the Biginelli reaction. The data and methodologies presented in this guide provide a solid foundation for researchers to understand, predict, and utilize the chemical behavior of this compound in their scientific endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Phenyltin Trichloride: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of phenyltin trichloride (B1173362). The information is curated for researchers, scientists, and drug development professionals, offering detailed insights into the chemical behavior of this organotin compound. This guide summarizes available quantitative data, outlines experimental protocols, and visualizes key processes to facilitate a deeper understanding of phenyltin trichloride's lifecycle.

Chemical and Physical Properties

This compound (C₆H₅SnCl₃) is an organotin compound characterized by a phenyl group and three chlorine atoms attached to a central tin atom. It is a colorless to pale yellow liquid that is highly reactive, particularly with moisture.[1][2] Its sensitivity to light and moisture dictates its handling and storage conditions, which should be in a cool, dark place under an inert atmosphere.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1124-19-2 | |

| Molecular Formula | C₆H₅Cl₃Sn | |

| Molecular Weight | 302.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -31 °C | [4] |

| Boiling Point | 142-143 °C at 25 mmHg | |

| Density | 1.839 g/mL at 25 °C | |

| Refractive Index | n20/D 1.585 | |

| Solubility | Reacts with water. Soluble in chloroform (B151607) and methanol. | [4] |

| Flash Point | >110 °C (>230 °F) | [5] |

Stability of this compound

This compound is known to be unstable under certain environmental conditions, primarily due to its susceptibility to hydrolysis and photolysis. While specific kinetic data for this compound is limited in publicly available literature, its general behavior can be inferred from studies on related organotin compounds and established chemical principles.

Hydrolytic Stability

The degradation pathway is expected to proceed from monophenyltin (MPT) species to inorganic tin. This is analogous to the degradation of other organotins.[6]

Photolytic Stability

This compound is sensitive to light.[3] Photodegradation is a significant pathway for the breakdown of phenyltin compounds in the environment. Studies on triphenyltin (B1233371) (TPT) have shown that photolysis contributes to its degradation to diphenyltin (B89523) (DPT) and subsequently to monophenyltin (MPT) and inorganic tin.[7] It is expected that this compound would also undergo photolytic degradation, likely involving the cleavage of the tin-carbon bond.

Thermal Stability

Information on the specific thermal decomposition temperature of this compound is not detailed in the available literature. However, safety data sheets indicate that hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen chloride, are formed upon combustion.[5]

Degradation Pathways

The degradation of this compound in the environment proceeds through a combination of abiotic and biotic pathways, leading to the formation of less substituted phenyltin compounds and ultimately inorganic tin.

Abiotic Degradation

Hydrolysis: As mentioned, hydrolysis is a primary abiotic degradation pathway for this compound. The initial step is the formation of monophenyltin hydroxide (B78521) species.

Photolysis: Photodegradation in aquatic systems and on soil surfaces is another important abiotic process. UV radiation can lead to the cleavage of the phenyl group from the tin atom.

Biotic Degradation

Microbial degradation is a key process in the environmental fate of phenyltin compounds. The established biotic degradation pathway for higher phenyltin compounds is a sequential dephenylation:

Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin (Sn)

Studies on triphenyltin in soil have demonstrated this stepwise degradation. One study reported a half-life of 27 to 33 days for triphenyltin in non-sterilized soil, indicating the significant role of microorganisms in its breakdown.[8] It is reasonable to assume that monophenyltin species, such as those formed from the hydrolysis of this compound, would be further biodegraded to inorganic tin.

Caption: General biodegradation pathway of phenyltin compounds.

Experimental Protocols

Detailed experimental protocols for assessing the stability and degradation of this compound can be adapted from standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (adapted from OECD Guideline 111)

This protocol outlines a general procedure to determine the rate of hydrolysis of a substance as a function of pH.[9][10][11]

Objective: To determine the hydrolysis rate of this compound at different pH values (e.g., 4, 7, and 9).

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) if it is not readily soluble in water. The final concentration in the test solutions should not exceed half of its water solubility.

-

Incubation: Add a small volume of the stock solution to the buffer solutions in sterile, dark containers. Incubate the solutions at a constant temperature (e.g., 25 °C).

-

Sampling: At appropriate time intervals, withdraw samples from each solution.

-

Analysis: Quench the hydrolysis reaction immediately (e.g., by acidification or addition of a complexing agent) and analyze the concentration of this compound and its degradation products using a validated analytical method (e.g., LC-MS or GC-MS after derivatization).

-

Data Analysis: Determine the rate constants and half-lives for the hydrolysis at each pH.

Caption: Workflow for a hydrolysis stability study.

Photostability Study

A general protocol for assessing the photostability of a chemical can be adapted from international guidelines.

Objective: To evaluate the degradation of this compound under controlled light exposure.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).

-

Light Exposure: Expose the sample solution to a controlled light source that mimics natural sunlight (e.g., a xenon arc lamp) in a photostability chamber. A dark control sample should be kept under the same conditions but shielded from light.

-

Sampling: At defined time intervals, take aliquots of the exposed and dark control solutions.

-

Analysis: Analyze the samples for the concentration of this compound and the formation of degradation products using a suitable analytical method.

-

Data Analysis: Determine the photodegradation rate constant and half-life.

Caption: Workflow for a photostability study.

Analytical Methods for Degradation Products

The analysis of this compound and its degradation products (DPT and MPT species) typically requires chromatographic separation followed by sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the speciation of organotin compounds. However, due to the low volatility of phenyltin compounds, a derivatization step is usually required to convert them into more volatile forms.[12][13][14]

General Procedure:

-

Extraction: Extract the phenyltin compounds from the sample matrix using a suitable solvent.

-

Derivatization: React the extracted compounds with a derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent) to form volatile ethylated or pentylated derivatives.

-

GC-MS Analysis: Separate the derivatized compounds on a gas chromatograph and detect them using a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing phenyltin compounds without the need for derivatization.[1][14] Reversed-phase liquid chromatography is commonly used for the separation of these compounds.[1][15]

General Procedure:

-

Extraction: Extract the phenyltin compounds from the sample matrix.

-

LC Separation: Separate the compounds on a reversed-phase HPLC column using a suitable mobile phase.

-

MS Detection: Detect the separated compounds using a mass spectrometer, often with electrospray ionization (ESI).

Conclusion

This compound is a reactive organotin compound that undergoes degradation through hydrolysis, photolysis, and biodegradation. The primary degradation pathway involves the sequential loss of the phenyl group, ultimately leading to the formation of inorganic tin. While specific quantitative stability data for this compound is not extensively available, established analytical methods and standardized testing protocols provide a robust framework for its stability assessment. Further research is warranted to generate specific kinetic data to better predict the environmental fate and persistence of this compound.

References

- 1. Determination of butyltin and phenyltin species by reversed-phase liquid chromatography and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1124-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 1124-19-2 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenyltin Trichloride: Physical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, safe handling, and experimental considerations for phenyltin trichloride (B1173362). The information is intended to support laboratory research and development activities by providing concise data and clear procedural guidance.

Physical and Chemical Properties

Phenyltin trichloride is a colorless to pale yellow liquid with a pungent odor. It is a dense, moisture-sensitive organotin compound. Key physical and chemical properties are summarized in the tables below for easy reference.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅Cl₃Sn | [1][2] |

| Molecular Weight | 302.17 g/mol | [2][3] |

| Appearance | Colorless, clear liquid | [1][2] |

| Odor | Pungent | [1] |

| CAS Number | 1124-19-2 | [1][2] |

Thermal and Physical Data

| Property | Value | Reference(s) |

| Melting Point | -31 °C | [1][3] |

| Boiling Point | 142-143 °C at 25 mmHg | [1][4] |

| Density | 1.839 g/mL at 25 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index (n20/D) | 1.585 | [4] |

Solubility

This compound reacts with water and is slightly soluble in some organic solvents.[1][3] Quantitative solubility data is not widely available.

| Solvent | Solubility | Reference(s) |

| Water | Reacts | [1][3] |

| Chloroform | Slightly soluble | [1][3] |

| Methanol | Slightly soluble | [1][3] |

Safety and Handling

This compound is a corrosive and toxic compound that requires strict safety protocols. It can cause severe skin burns and eye damage upon contact.[1][5] Inhalation may be fatal, and ingestion can cause severe damage to the digestive tract.[6] It is also very toxic to aquatic life.[2]

Hazard Identification

| Hazard | Description | Reference(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns. | [1][5] |

| Eye Damage/Irritation | Causes serious eye damage. | [1][5] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [2] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles and a face shield. | [5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. | [5][6] |

| Respiratory Protection | Use in a chemical fume hood. If fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | [5][6] |

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

| Condition | Requirement | Reference(s) |

| Storage Temperature | Store in a cool, dry place. | [5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive. | [5][6] |

| Container | Keep in a tightly closed, suitable container. | [5][6] |

| Incompatible Materials | Strong oxidizing agents, moisture. | [5][6] |

Experimental Protocols

The following sections provide generalized procedures for handling this compound in a laboratory setting. These should be adapted to specific experimental needs and performed in strict accordance with institutional safety guidelines.

Preparation of a Standard Solution (Example in an Anhydrous Aprotic Solvent)

This protocol describes the preparation of a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous toluene (B28343) or dichloromethane) under an inert atmosphere.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Schlenk flask or a round-bottom flask with a septum

-

Gas-tight syringes and needles

-

Inert gas source (nitrogen or argon) with a manifold

-

Analytical balance

-

Stir bar

Procedure:

-

Inert Atmosphere Setup: Flame-dry the flask and allow it to cool to room temperature under a stream of inert gas. Maintain a positive pressure of the inert gas throughout the procedure.

-

Solvent Transfer: Transfer the desired volume of anhydrous solvent to the flask via a cannula or a dry syringe.

-

Analyte Addition: In a glovebox or under a positive flow of inert gas, quickly weigh the required amount of this compound in a tared, dry vial.

-

Dissolution: Carefully add the this compound to the solvent in the flask. If weighing outside a glovebox, this can be done via a powder funnel under a strong flow of inert gas.

-

Homogenization: Add a stir bar to the flask and stir the solution until the solid is completely dissolved.

-

Storage: Store the solution under an inert atmosphere in a tightly sealed container, protected from light.

General Reaction Setup

This outlines a general procedure for using this compound as a reagent in a moisture-sensitive reaction, such as a Stille coupling.

Materials:

-

Reaction flask (e.g., Schlenk flask)

-

Other reagents and catalyst for the specific reaction

-

Anhydrous solvent

-

Inert gas setup

-

Stirring and temperature control equipment (e.g., stir plate, heating mantle)

Procedure:

-

Flask Preparation: Flame-dry the reaction flask and cool it under an inert atmosphere.

-

Reagent Addition (Solids): Add any solid reagents, such as the catalyst and any salts, to the flask under a positive pressure of inert gas.

-

Solvent and Liquid Reagent Addition: Add the anhydrous solvent and any liquid reagents (that are not this compound) via syringe.

-

This compound Addition: Add the this compound solution (prepared as in 3.1) or the neat liquid to the reaction mixture via a gas-tight syringe. The addition should be done dropwise if the reaction is exothermic.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Work-up and Quenching: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride or water) while cooling in an ice bath. The quenching of any unreacted organotin reagent should be done with caution in a fume hood.

-

Extraction and Purification: Extract the product with an appropriate organic solvent. The organic layers are then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography.

Waste Disposal

Waste containing this compound must be treated as hazardous waste.

-

Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.

-

Solid Waste: Contaminated solid waste (e.g., gloves, filter paper) should be collected in a separate, clearly labeled hazardous waste container.

-

Quenching of Residual Reagent: Small amounts of residual this compound on glassware can be quenched by rinsing with a solvent like isopropanol, followed by a slow addition of water. This should be done in a fume hood.

-

Disposal: All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[5]

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

Theoretical Insights into Phenyltin Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on phenyltin trichloride (B1173362) (PhSnCl₃), a significant organotin compound with applications in synthesis and potential biological relevance. Due to the limited availability of dedicated in-depth theoretical studies on this specific molecule, this guide synthesizes available experimental data, outlines established computational methodologies for related organotin compounds, and presents logical chemical pathways. This document is intended to serve as a foundational resource for researchers and professionals, providing both established knowledge and a framework for future computational investigations.

Introduction

Phenyltin trichloride (PhSnCl₃) is an organometallic compound characterized by a tin atom bonded to a phenyl group and three chlorine atoms.[1] Like other organotin compounds, it serves as a versatile reagent in organic synthesis.[2] Understanding the molecular structure, electronic properties, and reactivity of PhSnCl₃ is crucial for its application in chemical synthesis and for assessing its biological and environmental impact.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for elucidating these properties at a molecular level.[3] While extensive theoretical research has been conducted on various organotin compounds, a specific, in-depth computational analysis of this compound is not extensively covered in the current body of literature. This guide aims to bridge this gap by consolidating available experimental data and outlining the most probable theoretical approaches based on studies of analogous compounds.

Molecular Structure and Geometry

Experimental Geometric Data

The crystal structure of trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV) reveals a distorted octahedral geometry around the tin atom.[4] In this complex, the this compound moiety interacts with a 1,10-phenanthroline (B135089) ligand. The bond lengths and angles involving the tin atom from this structure are presented in Table 1. It is important to note that these parameters are influenced by the coordination with the phenanthroline ligand and may differ from those of the free PhSnCl₃ molecule.

Table 1: Experimental Geometric Parameters for the this compound Moiety in a Co-crystallized Complex [4]

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn—C(phenyl) | Value not explicitly provided in the abstract |

| Sn—Cl | Value not explicitly provided in the abstract |

| **Bond Angles (°) ** | |

| C(phenyl)—Sn—Cl | Ranges provided for the distorted octahedron |

| Cl—Sn—Cl | Ranges provided for the distorted octahedron |

Note: The provided source describes the overall geometry of the complex but does not give specific bond lengths and angles for the PhSnCl₃ moiety in the abstract. A full analysis of the crystallographic data would be required to extract these specific values.

Theoretical Methodology

In the absence of a dedicated computational study on this compound, a robust and reliable theoretical protocol can be established based on methodologies successfully applied to similar organotin compounds.[3][5] Density Functional Theory (DFT) has proven to be a suitable method for balancing computational cost and accuracy in studying organometallic compounds.[6]

Recommended Computational Protocol

A widely accepted and effective method for the geometry optimization and calculation of vibrational frequencies of organotin compounds involves the following:

-

Method: Density Functional Theory (DFT)[6]

-

Basis Set for Tin (Sn): LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) with an effective core potential (ECP)[3][5]

-

Basis Set for other atoms (C, H, Cl): 6-31G(d,p) or a larger basis set for higher accuracy[3]

Protocol Steps:

-

Geometry Optimization: The initial molecular structure of this compound can be built and optimized using the B3LYP/LANL2DZ(Sn)/6-31G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational frequencies (infrared and Raman spectra).

Predicted Properties (Based on Established Methodologies)

While specific calculated data for this compound is not available, this section outlines the expected outcomes from applying the recommended computational protocol.

Calculated Geometric Parameters

A DFT study utilizing the B3LYP/LANL2DZ methodology would yield optimized bond lengths and angles for the PhSnCl₃ molecule. These theoretical values could then be compared with the experimental data from the co-crystallized structure to assess the influence of intermolecular interactions. A proposed structure for the presentation of this data is shown in Table 2.

Table 2: Proposed Table for Calculated Geometric Parameters of this compound

| Parameter | Calculated Value (B3LYP/LANL2DZ) |

| Bond Lengths (Å) | |

| Sn—C(phenyl) | To be calculated |

| Sn—Cl | To be calculated |

| C—C (phenyl, avg.) | To be calculated |

| C—H (phenyl, avg.) | To be calculated |

| **Bond Angles (°) ** | |

| C(phenyl)—Sn—Cl | To be calculated |

| Cl—Sn—Cl | To be calculated |

Calculated Vibrational Frequencies

The frequency calculations would provide a theoretical vibrational spectrum. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of the Sn-C, Sn-Cl, and phenyl ring bonds. This data is invaluable for interpreting experimental infrared and Raman spectra. A proposed format for this data is presented in Table 3.

Table 3: Proposed Table for Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/LANL2DZ) |

| ν(Sn—C) | To be calculated |

| ν(Sn—Cl) | To be calculated |

| Phenyl ring modes | To be calculated |

| ... | To be calculated |

Chemical Reactivity and Pathways

Theoretical studies can provide significant insights into the reaction mechanisms involving this compound.

Synthesis of this compound

One common method for the synthesis of organotin halides is through redistribution reactions.[4] For this compound, a plausible pathway involves the reaction of tetraphenyltin (B1683108) with tin tetrachloride.

Hydrolysis Pathway

Organotrichlorostannanes are susceptible to hydrolysis.[7] A generalized theoretical pathway for the hydrolysis of this compound would proceed through the stepwise substitution of chloride ions with hydroxyl groups, potentially leading to the formation of phenylstannonic acid and further condensation products.

Conclusion

This technical guide has synthesized the available theoretical and experimental knowledge on this compound. While a dedicated, comprehensive theoretical study remains to be published, a clear pathway for such an investigation has been outlined based on established computational methodologies for related organotin compounds. The provided experimental data offers a valuable benchmark for future theoretical work. The logical pathways for synthesis and hydrolysis presented herein provide a framework for understanding the chemical behavior of this important compound. It is anticipated that future computational studies will further elucidate the electronic structure, reactivity, and potential biological interactions of this compound, contributing to its safer and more efficient use in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: Phenyltin Trichloride as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltin trichloride (B1173362) (C₆H₅SnCl₃) is an organotin compound recognized for its utility in various industrial and synthetic applications.[1][2] As a Lewis acid, its electron-deficient tin center can activate a variety of functional groups, facilitating a range of organic transformations. This document provides detailed application notes and experimental protocols for the use of phenyltin trichloride as a catalyst in key organic reactions. While specific literature on this compound as a catalyst is focused, its analogous behavior to other tin-based Lewis acids suggests a broader potential in organic synthesis.

Application Note 1: Rearrangement of Allylic Alcohols

This compound has been demonstrated to be an effective Lewis acid catalyst for the anionotropic rearrangement of allylic alcohols. Specifically, it catalyzes the conversion of 1-phenylprop-2-en-1-ol (B1595887) to 3-phenylprop-2-en-1-ol. The catalytic activity of this compound in this transformation has been quantitatively assessed and compared with other tin(IV) chlorides, highlighting its efficacy.[1]

Quantitative Data: Catalytic Activity in Allylic Alcohol Rearrangement

The following table summarizes the rate coefficients for the rearrangement of 1-phenylprop-2-en-1-ol catalyzed by various tin(IV) chlorides in tetramethylene sulphone solution at 313.2 K.[1]

| Catalyst | Rate Coefficient (k, dm³ mol⁻¹ s⁻¹) |

| SnCl₄ | 305 |

| PhSnCl₃ | 86.4 |

| p-MeC₆H₄SnCl₃ | 18.7 |

| MeSnCl₃ | 6.60 |

| PrⁿSnCl₃ | 5.36 |

| EtSnCl₃ | 4.69 |

| BuⁿSnCl₃ | 1.62 |

| (p-ClC₆H₄)₂SnCl₂ | ca. 3 x 10⁻² |

| Ph₂SnCl₂ | 5.1 x 10⁻³ |

| Et₂SnCl₂ | 1.4 x 10⁻³ |

| Me₂SnCl₂ | 4.3 x 10⁻⁴ |

Experimental Protocol: Rearrangement of 1-Phenylprop-2-en-1-ol

Materials:

-

1-Phenylprop-2-en-1-ol

-

This compound (PhSnCl₃)

-

Tetramethylene sulphone (Sulfolane), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

-

Analytical instrumentation for reaction monitoring (e.g., GC-MS, NMR)

Procedure:

-

Prepare a stock solution of 1-phenylprop-2-en-1-ol in anhydrous tetramethylene sulphone under an inert atmosphere.

-

In a separate flask, prepare a stock solution of this compound in anhydrous tetramethylene sulphone under an inert atmosphere.

-

In a reaction vessel maintained at a constant temperature of 313.2 K (40°C) under an inert atmosphere, add a known volume of the 1-phenylprop-2-en-1-ol solution.

-

Initiate the reaction by adding a specific volume of the this compound catalyst solution to the reaction vessel with vigorous stirring.

-

Monitor the progress of the reaction by periodically withdrawing aliquots from the reaction mixture and analyzing them by a suitable chromatographic or spectroscopic method to determine the ratio of reactant to product.

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-